6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12ClNO3S |
|---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO3S/c13-8-3-1-7(2-4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
IGMGSHIQVNTTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Material : 5-Oxothiomorpholine-3-carboxylic acid is synthesized via cyclization of cysteine derivatives or thioglycolic acid intermediates.
-
Alkylation : The thiomorpholine core is treated with 4-chlorobenzyl chloride (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, using anhydrous potassium carbonate (2.0 equiv) as a base.
-
Workup : The crude product is precipitated by adding ice water, filtered, and recrystallized from ethanol.
Key Data
| Parameter | Value |
|---|---|
| Yield | 58–65% |
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Catalyst/Base | K₂CO₃ |
| Solvent | DMF |
Mechanistic Insight : The base deprotonates the nitrogen at position 6, enabling nucleophilic attack on the electrophilic 4-chlorobenzyl chloride. Steric hindrance from the thiomorpholine ring may limit yields.
Cyclization of 4-Chlorobenzyl-Thioamide Precursors
This method constructs the thiomorpholine ring in situ while incorporating the 4-chlorobenzyl group. It mirrors cyclization strategies used for thiomorpholine antibiotics.
Reaction Protocol
-
Precursor Synthesis : 2-Amino-3-mercaptopropanoic acid is reacted with 4-chlorobenzyl bromide to form a thioether intermediate.
-
Cyclization : The intermediate undergoes intramolecular amidation in acetic anhydride at 120°C for 6 hours, forming the lactam ring.
-
Oxidation : The 5-oxo group is introduced via oxidation with hydrogen peroxide (30%) in glacial acetic acid.
Key Data
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 72% |
| Oxidation Yield | 85% |
| Solvent | Acetic anhydride |
| Oxidizing Agent | H₂O₂ |
Advantage : This one-pot approach minimizes intermediate isolation, improving overall efficiency.
Catalytic Amination of 6-Halo-Thiomorpholine Intermediates
Adapting fluoroquinolone amination strategies, this method replaces a halogen at position 6 with a 4-chlorobenzyl group via metal-catalyzed coupling.
Reaction Protocol
-
Halogenation : 5-Oxothiomorpholine-3-carboxylic acid is brominated at position 6 using PBr₃ in dichloromethane.
-
Amination : The 6-bromo intermediate reacts with 4-chlorobenzylamine in water at 100°C, catalyzed by {Mo 132} (0.08 g/mmol).
-
Acidification : The product is treated with HCl to protonate the carboxylic acid.
Key Data
| Parameter | Value |
|---|---|
| Bromination Yield | 89% |
| Amination Yield | 78% |
| Catalyst | {Mo 132} |
| Solvent | H₂O |
Green Chemistry Merit : Water as a solvent and reusable {Mo 132} align with sustainable practices.
Microwave-Assisted Synthesis
Microwave irradiation accelerates ring-closing metathesis (RCM) for rapid thiomorpholine formation.
Reaction Protocol
Key Data
| Parameter | Value |
|---|---|
| RCM Yield | 81% |
| Reaction Time | 20 minutes |
| Catalyst | Grubbs Gen 2 |
| Energy Input | 300 W |
Efficiency : Microwave irradiation reduces reaction times from hours to minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability | Green Metrics |
|---|---|---|---|---|---|
| N-Alkylation | 58–65 | 12 h | Low | High | Moderate |
| Cyclization | 72–85 | 8 h | Medium | Moderate | Low |
| Catalytic Amination | 78–89 | 6 h | High | High | High |
| Microwave RCM | 81 | 0.3 h | Very High | Low | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid exhibits significant anti-inflammatory activities. Studies have shown that compounds in this class can modulate inflammatory pathways by interacting with various enzymes and receptors involved in inflammation. Specifically, molecular docking studies suggest that this compound may inhibit leukocyte adhesion, a critical process in the inflammatory response .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. The structural characteristics of this compound allow it to interact with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells. In vitro studies have demonstrated that similar compounds can induce cytotoxic effects on various cancer cell lines.
Interaction Studies
Recent interaction studies have provided insights into the biological targets of this compound. Techniques such as molecular docking and binding assays have been employed to evaluate its affinity towards specific enzymes and receptors involved in inflammatory processes. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Mechanism of Action
The mechanism of action of 6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound belongs to a broader class of thiomorpholine and morpholine derivatives. Key structural analogs include:
Key Observations :
- Substituent Position : The 4-chlorobenzyl group in the target compound contrasts with 2-chloro or 3-fluoro substituents in analogs. Para-substituted chlorobenzyl groups (e.g., 4-chloro) often enhance antimicrobial activity due to optimal steric and electronic effects .
Antimicrobial Activity (Pyrimidine Analogs):
Pyrimidine derivatives with 4-chlorobenzyl groups (e.g., compound 4a in ) exhibit notable antibacterial and antifungal activity. For example:
- 4a : MIC values of 8–16 µg/mL against S. aureus and C. albicans .
- 5a : Enhanced activity due to pyrrolidine side chains, suggesting that nitrogen-containing substituents synergize with chlorobenzyl groups .
Thiomorpholine vs.
Physicochemical Properties:
- Lipophilicity : The 4-chlorobenzyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility.
- Acidity : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, facilitating interactions with charged residues in biological targets .
Biological Activity
6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thiomorpholine ring, which is known for its diverse biological properties. The presence of the 4-chlorobenzyl group and the carboxylic acid moiety contributes to its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related thiomorpholine derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria .
Antitumor Activity
The compound has been investigated for its antitumor properties. A study demonstrated that derivatives of thiomorpholine can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of electron-withdrawing groups like the chlorobenzyl moiety enhances its cytotoxicity against tumor cells .
The biological activity is hypothesized to be mediated through:
- Inhibition of Enzymatic Activity : The carboxylic acid group may interact with enzyme active sites, inhibiting their function.
- Modulation of Cell Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiomorpholine derivatives, this compound was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. This suggests a promising application in developing new antibacterial agents .
Study 2: Antitumor Effects
A recent investigation into the antitumor effects revealed that treatment with this compound significantly reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(4-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid, and how can reaction conditions be adjusted to improve yield?
- Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions can enhance reaction efficiency. Reaction parameters (temperature, time, stoichiometry) should be systematically varied using design-of-experiment (DoE) approaches to optimize yield. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% by area normalization).
Cross-reference spectral data with databases like PubChem or ChemIDplus for validation .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Store in airtight containers in cool, dry conditions to prevent degradation.
- Refer to safety data sheets (SDS) for emergency measures (e.g., eye/skin contact protocols) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodology :
- Synthesize analogs with modifications to the chlorobenzyl, oxothiomorpholine, or carboxylic acid groups.
- Test analogs in in vitro assays (e.g., enzyme inhibition, receptor binding) to identify critical functional groups.
- Use computational tools (molecular docking, QSAR models) to predict interactions with biological targets like kinases or GPCRs .
Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound across studies?
- Methodology :
- Replicate assays under standardized conditions (e.g., cell lines, incubation times, control groups).
- Validate target specificity using knockout models or competitive binding assays.
- Perform meta-analyses of published data to identify variables (e.g., solvent effects, impurity profiles) that may explain contradictions .
Q. How can the mechanism of action of this compound be elucidated at the molecular level?
- Methodology :
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- X-ray crystallography : Co-crystallize the compound with its target protein to resolve interaction sites.
- Transcriptomic/proteomic profiling : Identify downstream pathways affected in treated cell lines .
Key Notes
- Advanced questions emphasize mechanistic and SAR studies, while basic questions focus on synthesis and characterization.
- Methodological rigor (e.g., controlled experiments, reproducibility checks) is critical for resolving data inconsistencies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
